

A Technical Guide to 2,6-Dihydroxynaphthalene: Melting Point and Spectral Data

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Compound of Interest

Compound Name: 2,6-Dihydroxynaphthalene

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This in-depth technical guide provides comprehensive data on the physicochemical properties of **2,6-dihydroxynaphthalene**, a key intermediate in organic synthesis. The document details its melting point and spectral characteristics, supported by established experimental protocols.

Core Physicochemical Data

The following tables summarize the key quantitative data for **2,6-dihydroxynaphthalene**, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Melting Point	220-227 °C	[1] [2] [3]
223-225 °C (lit.)	[4]	
222 °C	[5]	
Molecular Formula	C ₁₀ H ₈ O ₂	[1] [2] [4] [6] [7] [8]
Molecular Weight	160.17 g/mol	[1] [4] [5] [9]
CAS Number	581-43-1	[1] [2] [4] [6] [7] [8]
Appearance	Solid, Pale cream to cream to pale brown to pale gray to gray crystals or powder	[1] [3]

Table 2: Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge Ratio)	Description	Reference
160	Molecular Ion (M ⁺)	[6] [9]
131	Fragment Ion	[9]
161	Isotopic Peak (M+1)	[9]

Table 3: Spectroscopic Data

Spectrum Type	Key Peaks/Shifts	Reference
FTIR (ATR)	Conforms to standard	[3] [10]
¹ H NMR (DMSO-d ₆)	Data available, specific shifts influenced by interactions	[11]
¹³ C NMR (DMSO-d ₆)	Data available	[12]

Experimental Protocols

Detailed methodologies for the determination of the melting point and acquisition of spectral data are crucial for reproducibility and accurate comparison.

Melting Point Determination

The melting point of **2,6-dihydroxynaphthalene** is determined using the capillary method with a melting point apparatus.[\[13\]](#)

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered **2,6-dihydroxynaphthalene** is packed into a capillary tube to a height of 2-3 mm.[\[14\]](#) The tube is tapped gently to ensure the sample is compact.[\[14\]](#)[\[15\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.[\[13\]](#)[\[14\]](#)
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[\[14\]](#) The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[\[16\]](#)

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflection (ATR) accessory for solid samples.[\[17\]](#)
[\[18\]](#)

Procedure:

- **Background Spectrum:** A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.[\[19\]](#)

- **Sample Application:** A small amount of the **2,6-dihydroxynaphthalene** powder is placed directly onto the ATR crystal, ensuring good contact.[\[17\]](#)[\[18\]](#)
- **Spectrum Acquisition:** The infrared beam is passed through the ATR crystal and the sample. The instrument records the interferogram, which is then mathematically converted to an infrared spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.[\[20\]](#)[\[21\]](#)
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

- **Sample Preparation:** For ^1H and ^{13}C NMR, approximately 5-20 mg and 20-50 mg of **2,6-dihydroxynaphthalene**, respectively, are dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a clean NMR tube.[\[22\]](#) The solution must be homogeneous and free of particulate matter.[\[23\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming."
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.
- **Data Processing:** The FID is converted into a spectrum (intensity vs. chemical shift in ppm) using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Mass Spectrometry (MS)

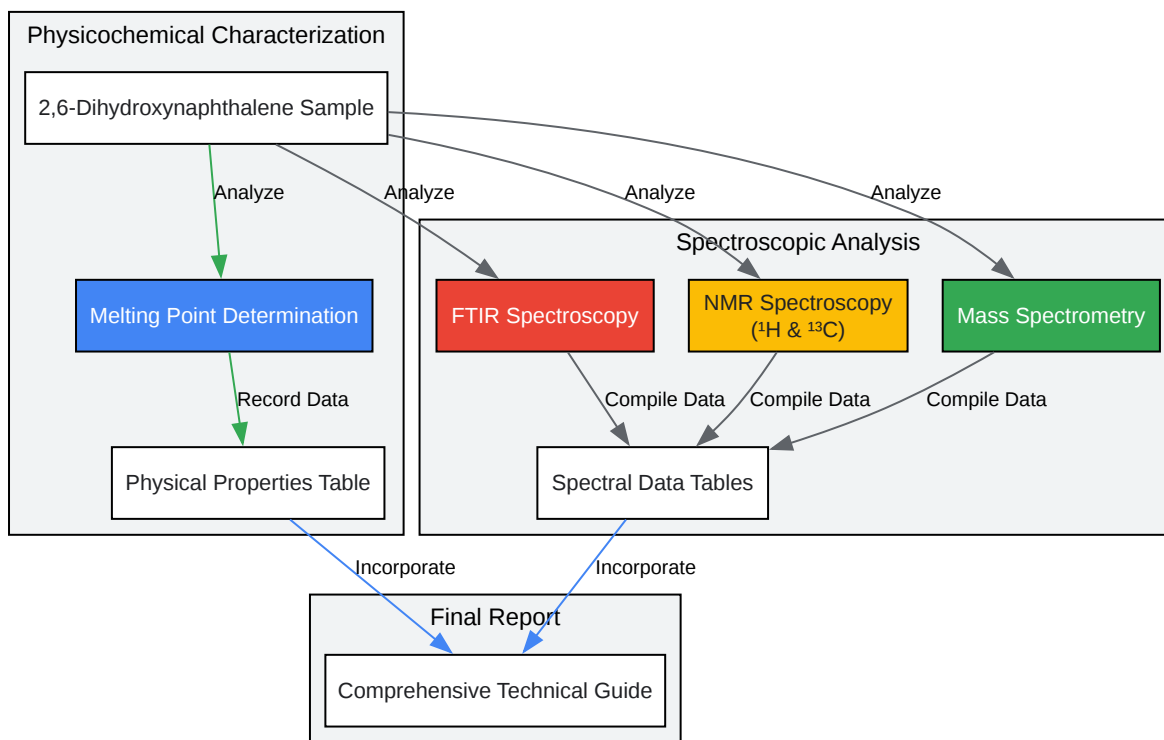
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[\[24\]](#)

Procedure:

- **Sample Introduction:** The sample is introduced into the ion source of the mass spectrometer. For a solid like **2,6-dihydroxynaphthalene**, this may involve a direct insertion probe or prior separation using gas chromatography (GC/MS).[\[24\]](#)[\[25\]](#)
- **Ionization:** In the ion source, the sample molecules are ionized, typically by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. This process forms a molecular ion and various fragment ions.[\[24\]](#)[\[26\]](#)
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[24\]](#)[\[26\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of ions as a function of their m/z ratio.[\[24\]](#)[\[26\]](#)

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of **2,6-dihydroxynaphthalene**, from initial physical property determination to detailed spectroscopic analysis.



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Caption: Workflow for the characterization of **2,6-dihydroxynaphthalene**.

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